A Comprehensive Technical Guide to Piperidinium Acetate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Piperidinium Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidinium (B107235) acetate (B1210297), a salt formed from the neutralization of piperidine (B6355638) with acetic acid, is a versatile and widely utilized reagent in organic synthesis. This technical guide provides an in-depth overview of the physical and chemical properties of piperidinium acetate, detailed experimental protocols for its synthesis and its application as a catalyst, and a discussion of its role in key chemical transformations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Physical and Chemical Properties
Piperidinium acetate is a white to almost white crystalline solid.[1] It is an ionic compound consisting of the piperidinium cation and the acetate anion.
Physical Properties
The key physical properties of piperidinium acetate are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [3] |
| Melting Point | 105-109 °C | [3][4] |
| Boiling Point | 96-98 °C at 9 Torr | [3] |
| Appearance | White to almost white crystalline solid | [1][5] |
| Solubility | Soluble in water and methanol. | [1][6] |
Chemical Properties
Piperidinium acetate's chemical behavior is dictated by the acidic nature of the piperidinium cation and the basic nature of the acetate anion.
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pKa: The pKa of the piperidinium ion is 11.1, indicating that piperidine is a moderately strong base.[7][8] This property is crucial for its role as a basic catalyst.
-
Catalytic Activity: Piperidinium acetate is an effective catalyst for various organic reactions, most notably the Knoevenagel and aldol (B89426) condensations.[9][10] The acetate ion acts as the base to deprotonate an active methylene (B1212753) compound, while the piperidinium ion can act as a proton source.
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of piperidinium acetate.
¹H NMR Spectroscopy
The proton NMR spectrum of piperidinium acetate would be expected to show characteristic signals for both the piperidinium cation and the acetate anion. The protons on the piperidine ring will be deshielded due to the positive charge on the nitrogen atom.
Expected Chemical Shifts (in CDCl₃):
-
Piperidinium Protons (α to N): ~3.0-3.2 ppm (triplet)
-
Piperidinium Protons (β, γ to N): ~1.7-1.9 ppm (multiplet)
-
Acetate Protons: ~1.9-2.1 ppm (singlet)
-
N-H Protons: Broad signal, chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Piperidinium Carbons (α to N): ~45-50 ppm
-
Piperidinium Carbons (β, γ to N): ~22-27 ppm
-
Acetate Carbonyl Carbon: ~175-180 ppm
-
Acetate Methyl Carbon: ~20-25 ppm
FTIR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
Expected Characteristic Absorption Bands:
-
N-H Stretching (Piperidinium): Broad band around 3200-3400 cm⁻¹
-
C-H Stretching (Aliphatic): 2800-3000 cm⁻¹
-
C=O Stretching (Acetate): Strong absorption around 1550-1610 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric)
-
N-H Bending: Around 1600-1650 cm⁻¹
Experimental Protocols
Synthesis of Piperidinium Acetate
This protocol describes the straightforward synthesis of piperidinium acetate from piperidine and acetic acid.[1]
Caption: Synthesis of Piperidinium Acetate Workflow.
Materials:
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol
-
Toluene (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric amount of piperidine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of glacial acetic acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by crystallization from dry toluene.[1]
Knoevenagel Condensation using Piperidinium Acetate
This protocol outlines the use of piperidinium acetate as a catalyst for the Knoevenagel condensation.[6]
Caption: Knoevenagel Condensation Experimental Workflow.
Materials:
-
Aldehyde or ketone
-
Active methylene compound (e.g., malonic acid, ethyl cyanoacetate)
-
Piperidinium acetate (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of the aldehyde or ketone and the active methylene compound in a suitable solvent, add a catalytic amount of piperidinium acetate.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
Piperidinium acetate functions as a Brønsted acid-base catalyst. The following diagram illustrates the catalytic cycle in a Knoevenagel condensation.
Caption: Catalytic Cycle of Piperidinium Acetate.
Conclusion
Piperidinium acetate is a readily available and efficient catalyst for fundamental carbon-carbon bond-forming reactions. Its well-defined physical and chemical properties, coupled with straightforward synthesis and application protocols, make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a solid foundation for understanding and utilizing this important chemical compound.
References
- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Piperidinium acetate | 4540-33-4 | FP76003 | Biosynth [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
